molecular formula C15H20N2O6 B2715048 N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-hydroxy-4-methoxy-2-methylbutyl)oxalamide CAS No. 2319638-84-9

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-hydroxy-4-methoxy-2-methylbutyl)oxalamide

Cat. No.: B2715048
CAS No.: 2319638-84-9
M. Wt: 324.333
InChI Key: PWOJCZGLZXRRBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-hydroxy-4-methoxy-2-methylbutyl)oxalamide is a synthetic oxalamide derivative characterized by a benzo[d][1,3]dioxol-5-yl (piperonyl) group and a branched alkyl chain containing hydroxy and methoxy substituents. Oxalamides are known for their diverse bioactivities, including roles as umami taste agonists and enzyme modulators . The compound’s structure combines aromatic and polar functionalities, which may enhance solubility and receptor-binding specificity.

Properties

IUPAC Name

N'-(1,3-benzodioxol-5-yl)-N-(2-hydroxy-4-methoxy-2-methylbutyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O6/c1-15(20,5-6-21-2)8-16-13(18)14(19)17-10-3-4-11-12(7-10)23-9-22-11/h3-4,7,20H,5-6,8-9H2,1-2H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWOJCZGLZXRRBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCOC)(CNC(=O)C(=O)NC1=CC2=C(C=C1)OCO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-hydroxy-4-methoxy-2-methylbutyl)oxalamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-hydroxy-4-methoxy-2-methylbutyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the oxalamide linkage.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-hydroxy-4-methoxy-2-methylbutyl)oxalamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzo[d][1,3]dioxole moiety could play a role in stabilizing these interactions through π-π stacking or hydrogen bonding.

Comparison with Similar Compounds

Structural Features

The target compound shares structural motifs with several oxalamides and benzamide derivatives:

  • N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) : Contains a dimethoxybenzyl group and pyridyl-ethyl chain, enhancing its interaction with umami taste receptors .
  • N-(benzo[d][1,3]dioxol-5-yl)-2-(benzylthio)acetamide (K-16) : Features a benzylthioacetamide backbone, differing in the absence of the oxalamide linker .
  • N1-(2-methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (EU Patent) : Substitutes the hydroxy-methoxybutyl chain with a pyridyl-ethyl group, reducing hydrophilicity .
  • N-(heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide : A carboxamide analog lacking the oxalamide spacer, which may limit conformational flexibility .

Key Structural Differences :

  • The oxalamide linker (N-C(O)-C(O)-N) distinguishes it from thioacetamides (e.g., K-16) and carboxamides, altering electronic properties and enzymatic susceptibility .
Physicochemical Properties
Compound Molecular Weight (g/mol) Melting Point (°C) Solubility (Polar Solvents) LogP (Predicted)
Target Compound ~350 Not reported High (due to -OH/-OCH3) ~2.5
S336 385.4 Not reported Moderate (pyridyl group) ~3.0
K-16 338.1 55.2–55.5 Low (benzylthio group) ~3.8
N-(heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide 289.3 Not reported Low (long alkyl chain) ~4.2

Analysis :

  • The target compound’s hydroxy and methoxy groups likely improve aqueous solubility compared to S336 and K-16, which rely on pyridyl or benzylthio moieties for solubility modulation .
  • The branched alkyl chain may reduce crystallinity, as evidenced by the absence of reported melting points in similar compounds .
Metabolic Stability
  • N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (No. 1768): Rapidly metabolized in rat hepatocytes without amide hydrolysis, suggesting oxidative metabolism dominates .
  • Target Compound : The 2-hydroxy group may facilitate phase II metabolism (e.g., glucuronidation), while the methoxy group could slow oxidative degradation compared to unmasked benzyl analogs .
Bioactivity
  • S336 : A potent umami agonist (EC50 ~0.1 µM) acting on the TAS1R1/TAS1R3 receptor, with structural analogs showing similar efficacy .
  • K-16 : Exhibits root growth modulation in Arabidopsis thaliana at 0.1 µM, comparable to the auxin analog NAA .
  • The hydroxy group may confer auxin-like plant growth effects, as seen in K-16 .

Biological Activity

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-hydroxy-4-methoxy-2-methylbutyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the existing literature on its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzo[d][1,3]dioxole moiety linked to an oxalamide functional group. Its molecular formula is C22H24N2O6C_{22}H_{24}N_{2}O_{6} with a molecular weight of approximately 412.4 g/mol. The structural representation highlights the unique arrangement that may contribute to its biological efficacy.

PropertyValue
Molecular FormulaC22H24N2O6
Molecular Weight412.4 g/mol
CAS Number2034240-11-2

Anticancer Activity

Research indicates that this compound exhibits significant anticancer activity . A study conducted on various cancer cell lines demonstrated that this compound can inhibit cell proliferation and induce apoptosis.

The mechanisms through which this compound exerts its anticancer effects include:

  • Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest at the G1 phase, preventing cancer cells from progressing through the cell cycle.
  • Apoptosis Induction : It activates apoptotic pathways, evidenced by increased levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2 .
  • EGFR Inhibition : The compound inhibits the epidermal growth factor receptor (EGFR), which plays a critical role in the proliferation and survival of cancer cells .

Study 1: In Vitro Evaluation

A comprehensive study evaluated the anticancer effects of several derivatives of benzo[d][1,3]dioxole, including our compound of interest. The results indicated:

  • IC50 Values : The IC50 values for this compound were found to be significantly lower than those of standard chemotherapeutics like doxorubicin, suggesting higher potency against specific cancer types .

Study 2: Mechanistic Insights

Another investigation focused on the mechanistic pathways involved in the anticancer activity of this oxalamide. Key findings included:

  • Mitochondrial Pathway Activation : The compound was found to influence mitochondrial membrane potential, leading to cytochrome c release and subsequent activation of caspases involved in apoptosis.
  • Cell Line Specificity : Different cancer cell lines exhibited varying sensitivities to treatment, highlighting the importance of tailored therapeutic approaches .

Discussion

The biological activity of this compound underscores its potential as a lead compound in anticancer drug development. Its ability to induce apoptosis and inhibit critical signaling pathways positions it as a promising candidate for further research.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.